2-(6-Methylpyridin-2-yl)acetonitrile
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Overview
Description
“2-(6-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name "(6-methyl-2-pyridinyl)acetonitrile" .
Synthesis Analysis
The synthesis of “2-(6-Methylpyridin-2-yl)acetonitrile” involves several steps. The synthetic route includes the use of 2-(Bromomethyl)-6-methylpyridine and Trimethylsilyl cyanide . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of “2-(6-Methylpyridin-2-yl)acetonitrile” consists of a pyridine ring with a methyl group at the 6th position and an acetonitrile group at the 2nd position . The molecular weight of the compound is 132.16 .Physical And Chemical Properties Analysis
“2-(6-Methylpyridin-2-yl)acetonitrile” has a density of 1.056g/cm3 and a boiling point of 235.927ºC at 760 mmHg . The compound’s flash point is 93.333ºC .Scientific Research Applications
Application 1: Flow Synthesis of 2-Methylpyridines
- Summary of the Application: This compound is used in the flow synthesis of 2-methylpyridines via α-methylation . Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Methods of Application or Experimental Procedures: The starting material is progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
- Results or Outcomes: Eight 2-methylated pyridines were produced by this method . The method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Application 2: Metal Ion Coordination Chemistry
- Summary of the Application: Pyridyl-substituted phosphines, such as 2-(6-Methylpyridin-2-yl)acetonitrile, have been extensively used in metal ion coordination chemistry due to their fundamental importance and prospective applications .
Application 3: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of the Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been studied for their anti-fibrosis activity .
- Methods of Application or Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 4: Synthesis of Pyrazolopyrimidine Derivatives
- Summary of the Application: This compound is used in the synthesis of novel pyrazolopyrimidine derivatives, which have been studied for their anti-fibrosis activity .
- Methods of Application or Experimental Procedures: A series of novel pyrazolopyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(6-methylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBREBAKASRNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483144 |
Source
|
Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)acetonitrile | |
CAS RN |
14993-80-7 |
Source
|
Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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